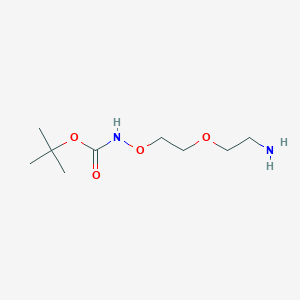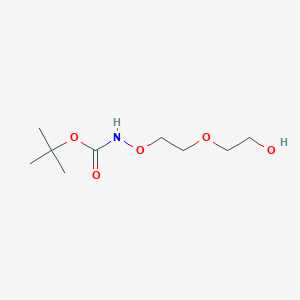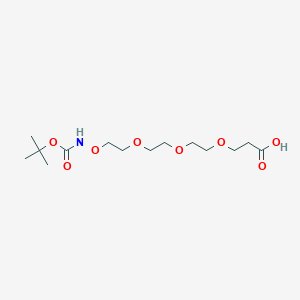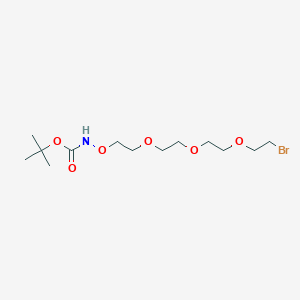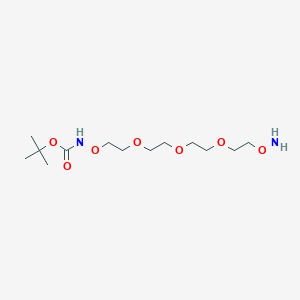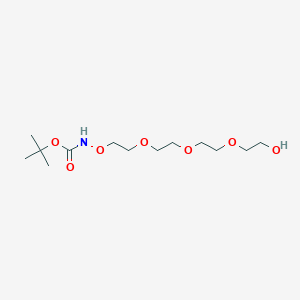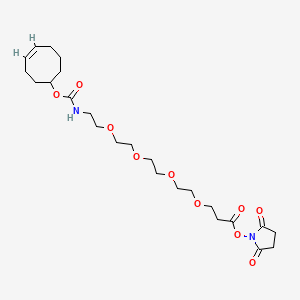
TCO-PEG4-NHS-Ester
Übersicht
Beschreibung
TCO-PEG4-NHS Ester is a PEGylated labelling reagent with enhanced solubility in aqueous buffers . It is used for TCO labelling of primary amine-containing macromolecules, including antibodies and proteins . This reagent can be used to label antibodies, proteins, and other primary amine-containing molecules . The hydrophilic PEG spacer increases water-solubility and decreases steric hindrance during ligation .
Synthesis Analysis
TCO-PEG4-NHS ester can be used to synthesize a wide range of PROTAC molecules . It is a cleavable and synthetic ADC that can be used in the synthesis of antibody-activated molecule conjugates (ADCs) . It can also be used to introduce an active azide group to an amino-modified oligonucleotide .Molecular Structure Analysis
The empirical formula of TCO-PEG4-NHS ester is C24H38N2O10 . Its molecular weight is 514.57 . The InChI string isInChI=1S/C24H38N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,25,30)/b2-1+ . Chemical Reactions Analysis
TCO-PEG4-NHS ester contains a TCO group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing Tetrazine groups . It reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form a covalent bond .Physical and Chemical Properties Analysis
The molecular weight of TCO-PEG4-NHS ester is 514.57 g/mol . The chemical formula is C24H38N2O10 . The density is 1.23±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Biokonjugation
TCO-PEG4-NHS-Ester wird zur Einbringung der Cycloocten-Einheit in aminhaltige Verbindungen oder Biomoleküle verwendet {svg_1}. Dies ist nützlich bei der Biokonjugation, einem Verfahren, bei dem zwei oder mehr Biomoleküle miteinander verbunden werden, was in vielen biologischen und biochemischen Forschungsarbeiten von entscheidender Bedeutung ist.
Click-Chemie
Diese Verbindung ist nützlich bei spannungsgesteuerten, kupferfreien Click-Chemie-Cycloadditionsreaktionen mit 1, 2, 4, 5-Tetrazinen {svg_2}. Click-Chemie ist eine Art chemischer Reaktion, die zuverlässig, breit gefächer und einfach durchzuführen ist. Sie wird häufig in der Wirkstoffforschung und Materialwissenschaft eingesetzt.
Biologische Markierung und Bildgebung
Die 4+2 inverse Elektronennachfrage-Diels-Alder-Cycloaddition zwischen Trans-Cycloocten und Tetrazinen ist die schnellste biologisch verträgliche Ligationstechnologie, die berichtet wurde, und hat viele Anwendungen in der biologischen Markierung und Bildgebung gefunden {svg_3}. Dies ermöglicht es Forschern, die Bewegung und Interaktion von Molekülen in lebenden Organismen zu verfolgen.
Antikörper-Wirkstoff-Konjugate (ADCs)
This compound ist ein spaltbarer ADC-Linker, der bei der Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet wird {svg_4}. ADCs sind eine Klasse von biopharmazeutischen Medikamenten, die als gezielte Therapie zur Behandlung von Krebs entwickelt wurden.
PROTACs
This compound ist ein PEG-basierter PROTAC-Linker, der bei der Synthese von PROTACs verwendet werden kann {svg_5}. PROTACs (Proteolyse-Targeting-Chimären) sind eine Klasse von Medikamenten, die durch Rekrutierung einer E3-Ubiquitinligase wirken, um ein bestimmtes Protein zur Degradation zu markieren.
PEGylierung
This compound kann zur Pegylierung von Amin-Oberflächen verwendet werden {svg_6}. Pegylierung ist der Prozess des Anbringens von Strängen des Polymers PEG an Moleküle, meist an Peptide, Proteine und Antikörperfragmente, der die Sicherheit und Wirksamkeit vieler therapeutischer Mittel verbessern kann.
Verbesserung der Löslichkeit
Der hydrophile PEG-Spacer in this compound erhöht die Wasserlöslichkeit und verringert die sterische Hinderung während der Ligation {svg_7}. Dies kann die Löslichkeit von Proteinen oder Peptiden verbessern, ohne ihre Funktion zu beeinträchtigen {svg_8}.
Schutz vor Proteolyse
This compound kann verwendet werden, um Proteine vor Proteolyse zu schützen {svg_9}. Proteolyse ist der Abbau von Proteinen in kleinere Polypeptide oder Aminosäuren, was in der wissenschaftlichen Forschung und pharmazeutischen Anwendung oft unerwünscht ist.
Wirkmechanismus
Target of Action
TCO-PEG4-NHS ester, also known as TCO PEG4 succinimidyl ester, is a heterobifunctional linker . It is primarily used to label antibodies, proteins, and other primary amine-containing molecules . The compound’s primary targets are therefore these amine-containing biomolecules.
Mode of Action
The compound contains a TCO moiety for inverse electron demand Diels-Alder cycloaddition reactions and a NHS activated ester . The NHS ester group reacts with primary amines in a nucleophilic acyl substitution, forming stable amide bonds . The TCO group can react with tetrazines via inverse electron demand Diels-Alder cycloaddition to form a stable dihydropyridazine linkage .
Biochemical Pathways
TCO-PEG4-NHS ester is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase water-solubility and decrease steric hindrance during ligation , which could potentially enhance its bioavailability.
Result of Action
The primary result of TCO-PEG4-NHS ester action is the formation of stable linkages with target biomolecules . This enables the synthesis of PROTACs and ADCs, leading to the selective degradation of target proteins .
Action Environment
The action of TCO-PEG4-NHS ester can be influenced by environmental factors. For instance, the compound’s solubility can be significantly affected by the presence of moisture in DMSO . Therefore, it is recommended to use freshly opened DMSO for dissolving the compound . The compound is also sensitive to light and should be stored at -20°C .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
TCO-PEG4-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules . The hydrophilic PEG spacer increases water-solubility and decreases steric hindrance during ligation . This compound reacts specifically and efficiently with a primary amine, such as the side chain of lysine residues or aminosilane-coated surfaces .
Cellular Effects
The effects of TCO-PEG4-NHS ester on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
TCO-PEG4-NHS ester exerts its effects at the molecular level through various mechanisms. It forms a covalent bond with primary amine-containing compounds or biomolecules . This compound is useful in strain-promoted, copper-free, click chemistry cycloaddition reactions with 1, 2, 4, 5-tetrazines .
Metabolic Pathways
TCO-PEG4-NHS ester is involved in metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
TCO-PEG4-NHS ester is transported and distributed within cells and tissues
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,25,30)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPMRASGLDBKPF-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901111126 | |
| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901111126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613439-69-2, 1621096-79-4 | |
| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613439-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901111126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TCO-PEG4-NHS (contains 6% Dichloromethane at maximum) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


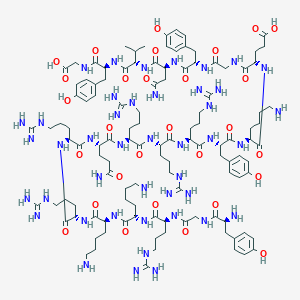
![2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B611177.png)


